molecular formula C11H9NO2 B1629128 6-Amino-1-naphthoic acid CAS No. 32018-89-6

6-Amino-1-naphthoic acid

Cat. No.: B1629128
CAS No.: 32018-89-6
M. Wt: 187.19 g/mol
InChI Key: CKSZZOAKPXZMAT-UHFFFAOYSA-N
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Description

6-Amino-1-naphthoic acid is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring system substituted with an amino group at the 6-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-naphthoic acid can be achieved through several methods. One common approach involves the nitration of naphthalene to form 6-nitronaphthalene, followed by reduction to yield 6-aminonaphthalene. The final step involves carboxylation to introduce the carboxylic acid group at the 1-position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by carboxylation. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Amino-1-naphthoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-1-naphthoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-Naphthoic acid: Similar structure but lacks the amino group.

    6-Nitronaphthalene: Similar structure but has a nitro group instead of an amino group.

    Naphthalene-1-carboxylic acid: Similar structure but lacks the amino group.

Uniqueness: 6-Amino-1-naphthoic acid is unique due to the presence of both an amino group and a carboxylic acid group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

IUPAC Name

6-aminonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSZZOAKPXZMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633863
Record name 6-Aminonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32018-89-6
Record name 6-Aminonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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